molecular formula C21H23N3O4S B2682294 N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 955712-98-8

N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2682294
CAS No.: 955712-98-8
M. Wt: 413.49
InChI Key: JMMJFWXGCNVLEL-UHFFFAOYSA-N
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Description

This compound features a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a sulfamoyl-linked phenylacetamide at position 5. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor analog .

Properties

IUPAC Name

N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-14(25)22-18-6-8-20(9-7-18)29(27,28)23-19-5-4-15-10-11-24(13-17(15)12-19)21(26)16-2-3-16/h4-9,12,16,23H,2-3,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMJFWXGCNVLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropanecarbonyl derivative, followed by the introduction of the tetrahydroisoquinoline moiety. The final step involves the sulfonylation of the phenyl ring and the acetamide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by mimicking the transition state of the substrate, thereby blocking the active site. The compound can also modulate receptor activity by binding to specific sites, altering the signaling pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Features

A comparative analysis of key analogs is summarized below:

Compound Name Core Structure Key Substituents Functional Groups Reference
N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide (Target) Tetrahydroisoquinoline Cyclopropanecarbonyl (position 2), sulfamoylphenylacetamide (position 7) Sulfamoyl, acetamide N/A
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Phenyl ring 4-Chloro, 2-nitro, methylsulfonyl Nitro, chloro, methylsulfonyl, acetamide
2-{[2-(cyclopropanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-THIQ-7-yl]oxy}-N-(isopropyl)acetamide Tetrahydroisoquinoline 4-Methylphenyl (position 1), ether linkage (position 7), isopropylacetamide Cyclopropanecarbonyl, ether, acetamide
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrroloquinoline 4-Oxo, propionamide (position 8) Ketone, propionamide
  • Target vs. The chloro and nitro substituents in are strong electron-withdrawing groups, which could increase metabolic stability but reduce solubility compared to the target’s unsubstituted phenyl ring .
  • Target vs. 2-{[2-(cyclopropanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-THIQ-7-yl]oxy}-N-(isopropyl)acetamide :

    • The ether linkage (-O-) in ’s compound reduces polarity compared to the target’s sulfamoyl group, likely affecting membrane permeability.
    • The isopropyl acetamide in introduces steric bulk, which may hinder target binding compared to the target’s smaller phenylacetamide .
  • Target vs. Pyrroloquinoline Derivatives (): The pyrroloquinoline core in offers a fused bicyclic system with distinct conformational rigidity vs. the monocyclic tetrahydroisoquinoline. This could influence pharmacokinetic properties like half-life .
2.3. Potential Contradictions
  • Electron-Donating vs. Withdrawing Groups: ’s 4-methylphenyl (electron-donating) could activate the tetrahydroisoquinoline core toward electrophilic reactions, whereas ’s nitro group (electron-withdrawing) might deactivate the ring, leading to divergent reactivity patterns .

Biological Activity

N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfamoyl derivatives that are often investigated for their therapeutic properties, particularly in the context of cancer treatment and other diseases.

Chemical Structure

The compound's structure can be represented as follows:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within the cell. The sulfamoyl group is known for its role in inhibiting certain enzymes involved in metabolic pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds with sulfamoyl moieties can inhibit enzymes such as carbonic anhydrase and certain proteases. This inhibition can lead to altered cellular functions, potentially resulting in apoptosis in cancer cells.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, a recent study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.0

This table summarizes the half-maximal inhibitory concentration (IC50) values indicating the potency of the compound against different cancer types.

Mechanistic Insights

The mechanism by which this compound exerts its antitumor effects involves the induction of oxidative stress and subsequent activation of apoptotic pathways. In vitro studies showed increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Case Studies

  • Case Study: MCF-7 Breast Cancer Cells
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis confirmed via flow cytometry analysis.
  • Case Study: A549 Lung Cancer Cells
    • Objective : To assess the effect on cell proliferation and migration.
    • Methodology : Wound healing assays were conducted alongside proliferation assays.
    • Results : The compound significantly inhibited both proliferation and migration of A549 cells, suggesting potential therapeutic benefits in lung cancer treatment.

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